N-(4-acetylphenyl)-3-(4-methylphenyl)-1-oxo-3,4-dihydro-1H-isochromene-6-carboxamide
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Overview
Description
N-(4-acetylphenyl)-3-(4-methylphenyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-6-carboxamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a benzopyran core, which is a common structural motif in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)-3-(4-methylphenyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-6-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzopyran core, followed by the introduction of the acetylphenyl and methylphenyl groups through Friedel-Crafts acylation and alkylation reactions, respectively. The final step involves the formation of the carboxamide group through an amidation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
N-(4-acetylphenyl)-3-(4-methylphenyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols or to reduce other functional groups.
Substitution: Electrophilic or nucleophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles can be used under appropriate conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
N-(4-acetylphenyl)-3-(4-methylphenyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-6-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a bioactive molecule with applications in drug discovery and development.
Medicine: It could be investigated for its therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: The compound may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-acetylphenyl)-3-(4-methylphenyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-6-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds
- N-(4-acetylphenyl)-4-[(4-methylphenyl)methyl]piperazine-1-carboxamide
- N-(4-acetylphenyl)-2-(4-methylphenyl)acetamide
Uniqueness
N-(4-acetylphenyl)-3-(4-methylphenyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-6-carboxamide is unique due to its specific structural features, such as the benzopyran core and the combination of acetylphenyl and methylphenyl groups. These features may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C25H21NO4 |
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Molecular Weight |
399.4 g/mol |
IUPAC Name |
N-(4-acetylphenyl)-3-(4-methylphenyl)-1-oxo-3,4-dihydroisochromene-6-carboxamide |
InChI |
InChI=1S/C25H21NO4/c1-15-3-5-18(6-4-15)23-14-20-13-19(9-12-22(20)25(29)30-23)24(28)26-21-10-7-17(8-11-21)16(2)27/h3-13,23H,14H2,1-2H3,(H,26,28) |
InChI Key |
PTFWQVLOWXFXJR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC3=C(C=CC(=C3)C(=O)NC4=CC=C(C=C4)C(=O)C)C(=O)O2 |
Origin of Product |
United States |
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